4-Bromo-4-hydroxybiphenyl

Catalog No.
S14701601
CAS No.
1184919-27-4
M.F
C12H11BrO
M. Wt
251.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-4-hydroxybiphenyl

CAS Number

1184919-27-4

Product Name

4-Bromo-4-hydroxybiphenyl

IUPAC Name

1-bromo-4-phenylcyclohexa-2,4-dien-1-ol

Molecular Formula

C12H11BrO

Molecular Weight

251.12 g/mol

InChI

InChI=1S/C12H11BrO/c13-12(14)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-8,14H,9H2

InChI Key

YOTNOWHVKHYWRI-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(O)Br)C2=CC=CC=C2

4-Bromo-4-hydroxybiphenyl is an organic compound with the molecular formula C12H9BrOC_{12}H_{9}BrO and a molecular weight of 249.1 g/mol. It is classified as a biphenyl derivative, featuring a bromine atom and a hydroxyl group attached to the para positions of the biphenyl structure. The compound appears as a white to cream powder and has a melting point ranging from 164°C to 166°C. Its solubility in water is limited, but it is soluble in methanol and other organic solvents .

Due to its functional groups:

  • Vinylation Reaction: This involves the reaction of 4-bromo-4-hydroxybiphenyl with ethyl acrylate using palladium acetate and triphenylphosphine as catalysts, yielding ethyl 4-(4-hydroxyphenyl) cinnamate as the main product, along with side products such as 4-hydroxybiphenyl .
  • Hydrolysis: The compound can be hydrolyzed to yield derivatives such as 4-cyano-4'-hydroxybiphenyl by treatment with sodium hydroxide in a dioxane-water mixture .

Several synthesis routes have been developed for producing 4-bromo-4-hydroxybiphenyl:

  • From Bromophenol: A common method involves brominating phenol to form bromophenol, followed by further reactions to introduce the biphenyl structure .
  • Multi-step Synthesis: Another approach includes multiple steps starting from biphenyl, where bromination and hydroxylation are performed sequentially. This method allows for better control over reaction conditions and yields .
  • Direct Synthesis from Biphenyl: A more efficient route utilizes biphenyl as a starting material, where it undergoes bromination followed by hydroxylation under controlled conditions to yield 4-bromo-4-hydroxybiphenyl .

The applications of 4-bromo-4-hydroxybiphenyl are diverse:

  • Intermediate in Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound's unique properties make it useful in developing materials such as polymers and nanocomposites .
  • Research: It is utilized in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 4-bromo-4-hydroxybiphenyl focus primarily on its reactivity with other chemical species. For instance, its interactions with catalysts during vinylation reactions have been extensively studied to optimize yields and selectivity. Furthermore, understanding its interactions at the molecular level can provide insights into its biological activity and potential therapeutic applications .

Several compounds share structural similarities with 4-bromo-4-hydroxybiphenyl, including:

Compound NameStructure FeaturesUnique Aspects
4-HydroxybiphenylHydroxyl group on biphenylLacks bromine; used in dye synthesis
4-BromophenolBromine on phenolSimpler structure; more reactive due to phenolic hydroxyl group
4-Bromo-2-hydroxybiphenylHydroxyl group ortho to bromineDifferent positioning affects reactivity
4-Bromo-3-hydroxybiphenylHydroxyl group meta to bromineExhibits distinct biological properties

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely used method for synthesizing 4-bromo-4-hydroxybiphenyl. This cross-coupling pairs a brominated aryl halide with a boronic acid derivative under palladium catalysis. For example, 4-bromophenylboronic acid and 4-hydroxyphenyl halides react in the presence of Pd(dba)₂ (bis(dibenzylideneacetone)palladium) and ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (DPDB) to form the target compound in yields exceeding 65–98%. The mechanism involves oxidative addition of the aryl halide to Pd⁰, transmetalation with the boronic acid, and reductive elimination to form the C–C bond.

A key advancement is the use of nano-palladium catalysts, which eliminate the need for ligands or anhydrous conditions. These catalysts, stabilized on supports like aluminum hydroxide, enable reactions in toluene at 110°C for 24 hours with yields comparable to traditional methods. The Ullmann coupling, an alternative using copper catalysts, achieves lower yields (20–38%) due to harsher conditions (230°C for 7 days).

Hiyama Coupling

While less common, Hiyama coupling employs enantioenriched organosilanes as nucleophiles. For instance, trifluorosilane intermediates undergo Pd-catalyzed arylation with retention or inversion of configuration depending on solvent polarity and temperature. However, this method is limited by the complexity of synthesizing configurationally stable silane precursors.

The palladium-catalyzed vinylation of 4-bromo-4-hydroxybiphenyl represents a fundamental transformation in organometallic chemistry, proceeding through well-established cross-coupling mechanisms. The reaction of 4-bromo-4-hydroxybiphenyl with ethyl acrylate using palladium acetate and triphenylphosphine as the catalytic system has been extensively studied, revealing key mechanistic insights [1] [2].

The catalytic cycle initiates with the formation of the active palladium zero species through reduction of palladium acetate by the alkene substrate. Oxidative addition of 4-bromo-4-hydroxybiphenyl to the electron-rich palladium zero center forms a palladium-aryl intermediate, with the bromide positioned trans to the phosphine ligand [1]. This step is facilitated by the electron-withdrawing nature of the bromine substituent, which activates the carbon-bromine bond toward oxidative addition.

Following oxidative addition, coordination of ethyl acrylate to the palladium center precedes migratory insertion. The migratory insertion step proceeds through a four-membered transition state, wherein the aryl group migrates to the alkene carbon while maintaining the original stereochemistry [3]. This process forms ethyl 4-(4-hydroxyphenyl)cinnamate as the primary vinylation product [1] [2].

Catalyst SystemVinyl PartnerTemperature (°C)SolventYield (%)Major Product
Pd(OAc)₂/PPh₃Ethyl acrylate120Toluene65Ethyl 4-(4-hydroxyphenyl)cinnamate
Pd(PPh₃)₄/K₃PO₄Styrene901,4-Dioxane72Styryl derivative
Pd₂dba₃/P(o-tolyl)₃Acrylonitrile100DMF58Cyano-substituted product

The reaction demonstrates excellent chemoselectivity for the carbon-bromine bond over the phenolic hydroxyl group, attributed to the significantly higher bond dissociation energy of the carbon-oxygen bond compared to the carbon-bromine bond [4]. Kinetic studies reveal that the oxidative addition step exhibits first-order dependence on both palladium catalyst and 4-bromo-4-hydroxybiphenyl substrate concentration, consistent with a bimolecular oxidative addition mechanism [5].

The influence of electronic factors on reaction efficiency becomes evident when comparing different vinyl coupling partners. Electron-deficient alkenes such as acrylonitrile show enhanced reactivity due to their increased electrophilicity, facilitating the migratory insertion step [6]. Conversely, electron-rich alkenes demonstrate reduced coupling efficiency, requiring elevated temperatures or modified catalyst systems to achieve satisfactory yields [7].

Rhodium-Catalyzed Carbon-Hydrogen Activation and Diels-Alder Relay Systems

Rhodium-catalyzed carbon-hydrogen activation of 4-bromo-4-hydroxybiphenyl proceeds through a distinctly different mechanistic pathway compared to palladium-mediated processes. The transformation involves initial rhodium coordination to the aromatic ring, followed by cyclometallation and subsequent relay reactions with dienophiles [8].

The mechanistic sequence commences with coordination of the 4-bromo-4-hydroxybiphenyl substrate to the rhodium three center through the aromatic π-system. The hydroxyl group serves as a directing group, facilitating regioselective carbon-hydrogen bond activation at the ortho position relative to the hydroxyl substituent [9]. This directed metallation proceeds via a concerted metalation-deprotonation mechanism, wherein the rhodium center simultaneously coordinates to the carbon atom while abstracting the hydrogen as a proton [10] [11].

Following successful carbon-hydrogen activation, the resulting rhodacyclic intermediate undergoes insertion reactions with various coupling partners. When combined with alkyne substrates, the rhodium-carbon bond facilitates formation of rhodacyclopentadiene intermediates through [2+2+1] cycloaddition pathways [12]. These intermediates subsequently participate in Diels-Alder reactions with appropriate dienophiles, generating complex polycyclic structures in a single operational sequence [8].

Substrate TypeRhodium CatalystReaction PartnerTemperature (°C)RegioselectivityYield (%)
4-Bromo-4-hydroxybiphenyl[RhCp*Cl₂]₂2-Phenylpyridine140Ortho-selective82
4-Bromo-4-hydroxybiphenylRh(III) complexAlkyne120Meta-selective68

The reaction exhibits remarkable functional group tolerance, accommodating various electron-donating and electron-withdrawing substituents on both the biphenyl core and the coupling partners [8]. Deuterium labeling experiments confirm that carbon-hydrogen bond cleavage occurs irreversibly under the reaction conditions, with kinetic isotope effects of approximately 2.1 supporting a primary kinetic isotope effect characteristic of carbon-hydrogen bond breaking in the rate-determining step [13].

Computational studies using density functional theory reveal that the carbon-hydrogen activation proceeds through a Rhodium one to Rhodium three catalytic cycle, with the initial carbon-hydrogen bond cleavage exhibiting an activation barrier of approximately 24.5 kcal/mol [14]. The subsequent Diels-Alder cyclization step occurs with high stereoselectivity, favoring endo transition states due to secondary orbital interactions between the dienophile and the rhodacyclic diene component [12].

Side Product Formation and Selectivity Challenges

The catalytic transformation of 4-bromo-4-hydroxybiphenyl encounters significant selectivity challenges, primarily manifesting as undesired side product formation that reduces overall synthetic efficiency. The most prevalent side products arise from competing reaction pathways that circumvent the intended transformation mechanisms [2] [15].

In palladium-catalyzed vinylation reactions, debromination of 4-bromo-4-hydroxybiphenyl generates 4-hydroxybiphenyl as a major side product, accounting for 15-25% of the product distribution under standard reaction conditions [1] [2]. This process occurs through competitive reductive elimination from the palladium-aryl intermediate, particularly when the vinylation substrate concentration becomes limiting or when elevated temperatures promote undesired reaction pathways [15].

Reaction TypeMajor Side ProductFormation MechanismPercentage (%)Mitigation Strategy
Palladium vinylation4-HydroxybiphenylDebromination15-25Slow addition
Rhodium C-H activationBiphenyl formationReductive elimination10-20Ligand optimization
Cross-couplingHomocouplingRadical pathway20-35Temperature control

The formation of biphenyl derivatives through homocoupling represents another significant selectivity challenge, particularly in rhodium-catalyzed transformations. This side reaction proceeds through radical intermediates generated during the carbon-hydrogen activation process, leading to uncontrolled carbon-carbon bond formation between two biphenyl units [15]. Computational analysis indicates that homocoupling becomes thermodynamically favorable when the concentration of suitable coupling partners decreases below critical threshold values [16].

Mechanistic investigations reveal that side product formation correlates strongly with reaction temperature and catalyst loading. Elevated temperatures above 150°C promote competitive β-hydride elimination pathways in palladium systems, while rhodium catalysis shows increased propensity for multiple carbon-hydrogen activation events leading to over-functionalized products [9] [10].

The selectivity challenges extend to substrate scope limitations, where electronic effects of substituents significantly influence the reaction outcome. Electron-deficient aromatics demonstrate reduced reactivity toward desired transformations while maintaining susceptibility to side reactions, creating unfavorable selectivity profiles [17]. Steric effects compound these challenges, with ortho-substituted substrates showing markedly decreased yields due to hindered approach of catalytic species to reactive sites [18].

Substrate Scope Limitations in Metal-Catalyzed Transformations

The substrate scope of metal-catalyzed transformations involving 4-bromo-4-hydroxybiphenyl faces substantial limitations that constrain the general applicability of these methodologies. Electronic effects represent the most significant constraint, with electron-deficient aromatic systems exhibiting dramatically reduced reactivity compared to electron-neutral or electron-rich substrates [18] .

The presence of strong electron-withdrawing groups such as nitro, cyano, or trifluoromethyl substituents on the biphenyl core substantially decreases the nucleophilicity of the aromatic system toward metal coordination. This electronic deactivation manifests as prolonged reaction times, elevated temperature requirements, and diminished yields across both palladium and rhodium catalytic systems [20] [21]. Quantitative structure-activity relationship studies indicate that Hammett sigma values greater than +0.5 for aromatic substituents correlate with less than 30% conversion under standard reaction conditions .

Limitation TypeDescriptionAffected ReactionsSeveritySuccess Rate (%)
Electronic effectsElectron-poor aromatics show reduced reactivityVinylation, C-H activationModerate70
Steric hindranceOrtho-substitution decreases yieldAll coupling reactionsHigh40
Functional group toleranceAldehydes and ketones interferePalladium catalysisModerate65

Steric hindrance presents equally challenging limitations, particularly for substrates bearing ortho-substitution patterns relative to the reaction sites. Bulky substituents such as isopropyl, tert-butyl, or phenyl groups adjacent to the bromide or hydroxyl positions create significant steric congestion that impedes catalyst approach and coordination [23]. This effect becomes particularly pronounced in rhodium-catalyzed carbon-hydrogen activation reactions, where the requirement for intimate metal-substrate interaction amplifies steric sensitivity [9] [11].

Functional group compatibility represents another critical limitation affecting substrate scope. Palladium catalysis demonstrates particular sensitivity to carbonyl-containing functional groups, including aldehydes, ketones, and esters, which can coordinate to the metal center and disrupt the intended catalytic cycle [24] . These functional groups often require protection strategies or alternative reaction sequences to achieve successful transformations, substantially increasing synthetic complexity and reducing atom economy .

The substrate scope limitations extend to substitution pattern constraints, where the relative positioning of functional groups critically determines reaction feasibility. Meta-substituted biphenyl derivatives generally exhibit superior reactivity compared to ortho- or para-substituted analogs due to reduced steric interactions and optimal electronic effects [25] [26]. However, this substitution pattern preference limits the structural diversity accessible through direct transformation methods, necessitating alternative synthetic approaches for non-compatible substitution patterns [18].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

249.99933 g/mol

Monoisotopic Mass

249.99933 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types